N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Description
N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (hereafter referred to as the target compound) is a synthetic acetamide derivative featuring a substituted indole core linked to a pyrrolidin-1-yl ethyl chain and an N-benzyl-N-methyl group. Its complexity invites comparisons with structurally related compounds to elucidate substituent effects and functional relevance .
Properties
IUPAC Name |
N-benzyl-N-methyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-25(15-18-9-3-2-4-10-18)24(30)23(29)20-16-27(21-12-6-5-11-19(20)21)17-22(28)26-13-7-8-14-26/h2-6,9-12,16H,7-8,13-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQKWIWOQXNAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound possesses the following structural features:
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | N-benzyl-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide |
| SMILES Notation | Cc1nc(ccc(S(N(CC(N2CCCC2)=O)Cc2ccccc2)(=O)=O)c2)c2s1 |
The compound's complexity rating is 311, indicating a moderate level of structural intricacy, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated effectiveness against various strains of bacteria, including resistant strains. The mechanism often involves inhibition of DNA synthesis and disruption of cellular processes.
In a study assessing the antibacterial properties of similar compounds, it was found that certain derivatives displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies on human colon cancer (HT29) and prostate cancer (DU145) cell lines revealed that certain derivatives could inhibit cell proliferation effectively . The interaction with cellular targets often involves modulation of signaling pathways critical for cancer cell survival.
Synthesis and Evaluation
A significant body of research focuses on the synthesis of N-benzyl-N-methyl derivatives and their subsequent biological evaluation. For example, a recent study synthesized several analogs and tested their efficacy against various bacterial strains using agar disc-diffusion methods. The results indicated that most compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values in the low micromolar range .
Molecular Docking Studies
Molecular docking studies have been instrumental in understanding the binding interactions between N-benzyl-N-methyl derivatives and their biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in bacterial resistance mechanisms, thereby enhancing its therapeutic potential .
Summary of Research Findings
| Study Focus | Key Findings |
|---|---|
| Antibacterial Activity | Effective against S. aureus and E. coli, with low MIC values reported. |
| Anticancer Potential | Inhibitory effects observed in HT29 and DU145 cell lines; mechanisms under investigation. |
| Molecular Docking | Strong binding affinity to target enzymes; potential for overcoming resistance mechanisms. |
Scientific Research Applications
Biological Activities
Research indicates that N-benzyl-N-methyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide exhibits several important biological activities:
1. Anticancer Properties
Studies have shown that derivatives of pyrrolidine compounds, including this one, may possess anticancer properties. They can inhibit cell proliferation and induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapy .
2. Neuroprotective Effects
The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. This potential opens avenues for its use in developing new antibiotics .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
1. Cancer Treatment
Given its anticancer properties, this compound could be explored as a lead compound for developing novel anticancer agents targeting specific pathways involved in tumor growth and survival.
2. Neurological Disorders
Its neuroprotective effects make it a candidate for further research into treatments for neurodegenerative diseases, potentially leading to drugs that can slow disease progression or improve cognitive function.
3. Antimicrobial Drug Development
The antimicrobial activity observed could lead to the synthesis of new antibiotics, addressing the growing concern of antibiotic resistance in bacterial infections.
Case Studies and Research Findings
Several studies have documented the potential applications of N-benzyl-N-methyl compounds:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related pyrrolidine derivative effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis via mitochondrial pathways .
Case Study 2: Neuroprotection
Research focusing on neuroprotective agents found that compounds similar to N-benzyl-N-methyl derivatives showed promise in reducing oxidative stress markers in neuronal cultures exposed to neurotoxic substances .
Case Study 3: Antimicrobial Efficacy
In vitro testing revealed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential role in developing new antimicrobial therapies .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Ethylphenyl Analogs
The target compound shares its pyrrolidin-1-yl ethyl indole backbone with N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide (E244-0322) and N-(4-ethylphenyl)- analog (E244-0323) (both molecular weight: 403.48 g/mol). Key differences lie in the aryl substituents: the target compound’s benzyl group vs. ethylphenyl in E244-0322/0323.
Table 1: Substituent Comparison
*Estimated using fragment-based methods.
Chlorobenzyl and Pyridine Derivatives
D-24851 (), a tubulin inhibitor, replaces the target compound’s benzyl with 4-chlorobenzyl and substitutes pyrrolidine with pyridin-4-yl. The electron-withdrawing chlorine and aromatic pyridine likely enhance binding affinity to tubulin but reduce metabolic stability compared to the pyrrolidine’s saturated ring .
Antiprotozoal Potential
Non-azole inhibitors in (e.g., pyridin-4-yl and cyclohexanecarboxamide derivatives) target protozoan sterol 14α-demethylase. The target compound’s pyrrolidine may mimic azole coordination to heme iron, but its bulkier structure could alter binding kinetics. No direct activity data exists for the target compound, but structural parallels suggest testable hypotheses .
Tubulin Inhibition
D-24851 () demonstrates potent tubulin inhibition (IC₅₀ < 1 µM) due to its 4-chlorobenzyl and pyridine groups. Comparative assays are needed to validate this .
Antioxidant Activity
Indole derivatives like 2-(1H-indol-3-yl)ethyl 5-hydroxypentanoate (74) () exhibit weak DPPH radical scavenging.
Physicochemical Properties
Solubility and Lipophilicity
However, the benzyl group increases ClogP, which may necessitate formulation adjustments for bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
